N-[(1E)-2-(3-chlorophenyl)-1-azavinyl](2-amino-4-methyl(1,3-thiazol-5-yl))carb oxamide
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Overview
Description
N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is a complex organic compound characterized by its unique structural motifs, which include a chlorophenyl group, a thiazole ring, and an azavinyl linkage. Its unique combination of functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, they can inhibit the growth of microbes, reduce inflammation, or block pain signals .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity . For example, they can interfere with the synthesis of bacterial cell walls, inhibit the production of inflammatory cytokines, or block the transmission of pain signals .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Thiazole derivatives can have a wide range of effects, such as killing or inhibiting the growth of microbes, reducing inflammation, or blocking pain signals .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide typically involves multi-step organic synthesis. One of the primary routes includes the following steps:
Synthesis of the Thiazole Ring: Start with the condensation of an appropriate amino compound with carbon disulfide and an electrophilic halogenated organic compound to form the thiazole core.
Formation of the Azavinyl Group: Employ a coupling reaction between the thiazole derivative and a chlorophenyl-containing azide. This step may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmosphere conditions.
Final Assembly: The final assembly of the molecule involves the condensation reaction between the intermediate azavinyl derivative and a suitable carboxylic acid chloride or anhydride to form the desired amide linkage.
Industrial Production Methods
The industrial production often scales up the synthetic routes by optimizing conditions such as temperature, pressure, and catalyst concentrations. Key parameters include:
Reflux conditions: for the formation of the thiazole ring.
Use of microwave-assisted synthesis to accelerate coupling reactions.
Employment of continuous flow reactors to enhance the efficiency of the condensation reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: It can undergo oxidative reactions, particularly at the thiazole ring, which may lead to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the azavinyl linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethylformamide (DMF), chloroform (CHCl₃).
Major Products Formed
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups offer multiple sites for chemical modification, enabling the design of novel compounds with tailored properties.
Biology
The compound has shown potential in biological studies as a scaffold for the development of enzyme inhibitors. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, it is explored for its potential as an anti-cancer agent. The presence of the thiazole ring is known to impart biological activity, and preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
Industry
In industrial applications, it is used in the synthesis of specialty polymers and as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
N-: (1E)-2-(4-fluorophenyl)-1-azavinylcarboxamide
N-: (1E)-2-(3-bromophenyl)-1-azavinylcarboxamide
These analogs differ in the halogen substitution on the phenyl ring, which can significantly impact their chemical reactivity and biological activity. N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is unique due to the specific electronic and steric effects imparted by the chloro group, which can influence its interaction with biological targets and its overall chemical stability.
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Biological Activity
The compound N-(1E)-2-(3-chlorophenyl)-1-azavinylcarbamide , a derivative of azavinyl and thiazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C12H12ClN5S
- Molecular Weight : 299.77 g/mol
The presence of the azavinyl moiety and thiazole ring contributes to its pharmacological profile, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring thiazole derivatives. For instance, thiazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.28 | Apoptosis |
Compound B | HepG2 | 9.6 | Cell Cycle Arrest |
The compound under discussion has shown promising results in preliminary assays, indicating a potential IC50 comparable to known anticancer agents .
Enzyme Inhibition
Thiazole derivatives have also been studied for their ability to inhibit various metabolic enzymes, including acetylcholinesterase (AChE). Inhibition of AChE is particularly relevant for neurodegenerative diseases such as Alzheimer's. The compound's structural features may enhance its binding affinity to these enzymes.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several thiazole derivatives, the compound exhibited a notable ability to induce apoptotic cell death in MCF-7 cells. The study utilized an MTT assay to determine cell viability post-treatment. Results indicated that modifications in the thiazole structure significantly influenced biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by thiazole derivatives. The compound was shown to down-regulate key proteins involved in cell survival pathways, such as MMP2 and VEGFA. This suggests that the compound may not only inhibit cancer cell proliferation but also affect tumor microenvironment dynamics .
Properties
IUPAC Name |
2-amino-N-[(E)-(3-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-10(19-12(14)16-7)11(18)17-15-6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H2,14,16)(H,17,18)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKTVOZPKMLIG-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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